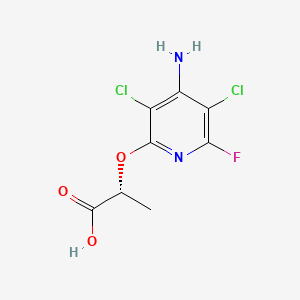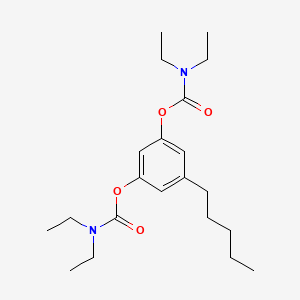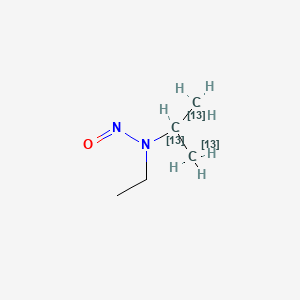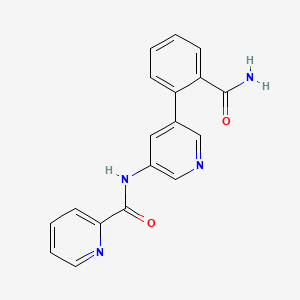
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide: is a complex organic compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide typically involves the condensation of picolinamide with 2-carbamoylphenylpyridine under specific reaction conditions. One common method involves the use of Pd(TFA)2 as a catalyst in n-octane , promoting the condensation reaction . The reaction conditions are generally mild, and the process can be completed in a one-pot protocol .
Industrial Production Methods: . This suggests that the compound can be produced on a larger scale, likely using optimized versions of the laboratory synthesis methods.
化学反应分析
Types of Reactions: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions often involve or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and fine chemicals .
Biology and Medicine: Its structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely that it interacts with enzymes or receptors in biological systems, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and modifications of the compound .
相似化合物的比较
LSN2463359: A compound with a similar pyridine structure, used as a positive allosteric modulator of the mGluR5 receptor.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have similar structural features and are used in various biological applications.
Uniqueness: N-(5-(2-Carbamoylphenyl)pyridin-3-yl)picolinamide stands out due to its specific combination of functional groups, which provide unique reactivity and potential for diverse applications in chemistry, biology, and industry.
属性
分子式 |
C18H14N4O2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
N-[5-(2-carbamoylphenyl)pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c19-17(23)15-6-2-1-5-14(15)12-9-13(11-20-10-12)22-18(24)16-7-3-4-8-21-16/h1-11H,(H2,19,23)(H,22,24) |
InChI 键 |
MZMNDOOPRKUSLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)NC(=O)C3=CC=CC=N3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
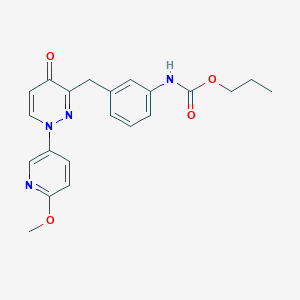
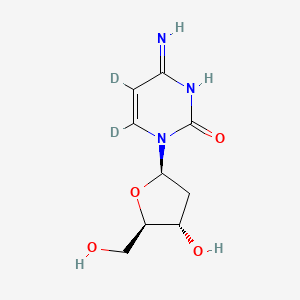
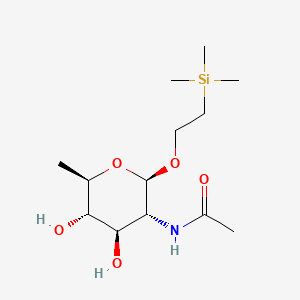
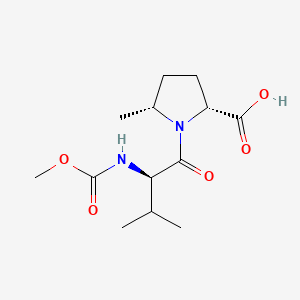
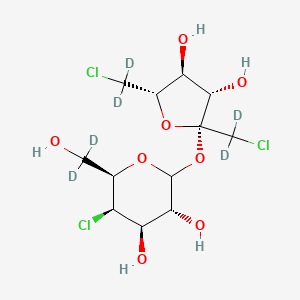
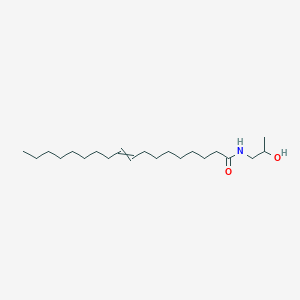

![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
